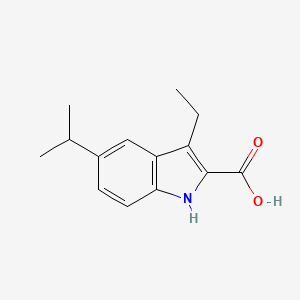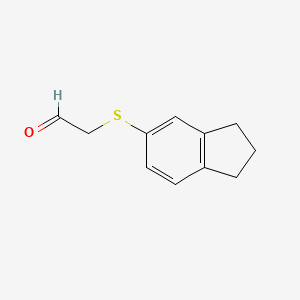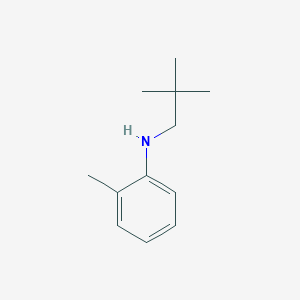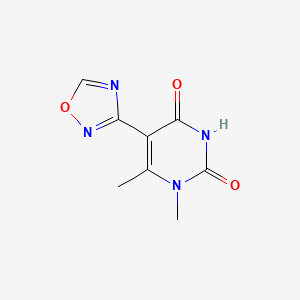
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology and Medicine
In biology and medicine, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other high-value products.
Mécanisme D'action
The mechanism of action of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonate
Uniqueness
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications. The tert-butyl and methyl groups on the pyrazole ring also contribute to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H15ClN2O2S |
|---|---|
Poids moléculaire |
250.75 g/mol |
Nom IUPAC |
(3-tert-butyl-1-methylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-9(2,3)8-7(5-12(4)11-8)6-15(10,13)14/h5H,6H2,1-4H3 |
Clé InChI |
OIZJEYBGGPJKGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C=C1CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)


![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)


